molecular formula C8H12N2O2S2 B2450464 Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate CAS No. 338408-44-9

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate

Cat. No.: B2450464
CAS No.: 338408-44-9
M. Wt: 232.32
InChI Key: RXGJACVLEUVBHT-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is unique due to its specific ester functional group and the presence of the thiadiazole ring. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 2-(4-methylthiadiazol-5-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2/c1-4-12-7(11)6(3)13-8-5(2)9-10-14-8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGJACVLEUVBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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